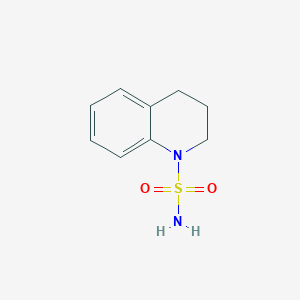

1,2,3,4-Tetrahydroquinoline-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-quinoline-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVDUBWHMSFQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152573-61-9 | |

| Record name | 1,2,3,4-tetrahydroquinoline-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline 1 Sulfonamide and Its Derivatives

Direct Synthetic Approaches to 1,2,3,4-Tetrahydroquinoline-1-sulfonamide

The most straightforward method for the synthesis of the target compound involves the creation of a sulfonamide bond on the nitrogen atom of the 1,2,3,4-tetrahydroquinoline (B108954) core. This approach is favored for its efficiency and the commercial availability of the starting heterocycle.

Sulfonylation of Tetrahydroquinoline Precursors

The direct sulfonylation of 1,2,3,4-tetrahydroquinoline is the principal route to the title compound. This reaction involves treating the secondary amine of the tetrahydroquinoline ring with a suitable sulfonating agent. The nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonylating agent, leading to the formation of the N-S bond characteristic of the sulfonamide. The success of this reaction is contingent on the appropriate choice of reagents, solvents, and reaction conditions to ensure high yield and purity. Typically, this is achieved through acylation-type reactions with sulfonyl chlorides in the presence of a base.

General Strategies for N-Sulfonylation of Tetrahydroquinoline Ring Systems

The formation of the N-sulfonyl bond on the tetrahydroquinoline nucleus is a well-established transformation in organic synthesis. The reactivity of the secondary amine allows for efficient coupling with various sulfonylating agents under standard conditions.

Base-Mediated Coupling Reactions

The sulfonylation of 1,2,3,4-tetrahydroquinoline is almost universally carried out in the presence of a base. The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when using sulfonyl chlorides as the sulfonating agent. This is crucial as the acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases employed for this purpose include tertiary amines such as triethylamine (B128534) (Et3N) and pyridine. These bases are effective at scavenging the generated acid without competing in the nucleophilic attack on the sulfonyl chloride. The choice of base can influence the reaction rate and, in some cases, the product yield.

Acylation Reactions with Sulfonyl Chlorides

The reaction of 1,2,3,4-tetrahydroquinoline with various sulfonyl chlorides is the most common and versatile method for preparing N-sulfonylated derivatives. This reaction is analogous to the Schotten-Baumann reaction for amide synthesis. The secondary amine of the tetrahydroquinoline acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride, which results in the displacement of the chloride leaving group and the formation of the sulfonamide.

The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), to dissolve the reactants and facilitate the reaction. A base, like triethylamine, is added to quench the HCl byproduct. mdpi.com This general procedure has been successfully applied to synthesize a variety of N-sulfonylated tetrahydroquinolines. For instance, the acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride in the presence of triethylamine proceeds smoothly, demonstrating the feasibility of this approach for N-acylation, which is directly analogous to N-sulfonylation. mdpi.com

| Sulfonyl Chloride Derivative | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Triethylamine | Dichloromethane | Data Not Available | General Method |

| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | Data Not Available | General Method |

| Methanesulfonyl chloride | Triethylamine | Dichloromethane | Data Not Available | General Method |

| 2-(4-isobutylphenyl)propanoyl chloride* | Triethylamine | Dichloromethane | High | mdpi.com |

*This is an example of N-acylation, analogous to N-sulfonylation.

Diverse Approaches for Constructing the 1,2,3,4-Tetrahydroquinoline Core Prior to Sulfonamide Formation

An alternative to the direct sulfonylation of a pre-formed tetrahydroquinoline is the construction of the heterocyclic ring itself through methods that can accommodate a nitrogen atom already bearing a sulfonyl group or a precursor that can be readily converted to one. Domino reactions are a particularly powerful tool in this regard.

Domino Reactions for Tetrahydroquinoline Synthesis

Domino reactions, also referred to as tandem or cascade reactions, offer an efficient and atom-economical approach to complex molecules like tetrahydroquinolines from simple starting materials in a single operation without isolating intermediates. mdpi.com These reactions are highly valuable for creating the tetrahydroquinoline core, which can then be subjected to sulfonylation.

One notable domino strategy involves a reduction-reductive amination sequence. For example, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines under hydrogenation conditions with a palladium on carbon (Pd/C) catalyst. mdpi.com This process is initiated by the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the ketone or aldehyde to form a cyclic imine. Subsequent reduction of the imine yields the 1,2,3,4-tetrahydroquinoline ring system. mdpi.com

Another powerful domino approach is the Povarov reaction, which is a type of imino Diels-Alder reaction. In this reaction, an in-situ generated imine (from an aniline (B41778) and an aldehyde) reacts with an electron-rich alkene to form a tetrahydroquinoline. A three-component domino reaction of arylamines, methyl propiolate, and aromatic aldehydes in the presence of p-toluenesulfonic acid has been shown to produce polysubstituted 1,2,3,4-tetrahydroquinolines. nih.gov This method provides a stereoselective route to highly functionalized tetrahydroquinoline derivatives that could subsequently be N-sulfonylated. nih.gov

| Domino Reaction Type | Key Starting Materials | Catalyst/Conditions | Product | Reported Yields | Reference |

|---|---|---|---|---|---|

| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | H2, 5% Pd/C | Substituted Tetrahydroquinolines | 93-98% | mdpi.com |

| Domino Povarov Reaction | Arylamines, Methyl propiolate, Aromatic aldehydes | p-Toluenesulfonic acid | Polysubstituted Tetrahydroquinolines | 41-67% | nih.gov |

| SN2-SNAr Sequence | Benzylamine (B48309), Bromide with activated aromatic ring | DMF, ambient temperature | N-Benzyl-tetrahydroquinoline | 98% | mdpi.com |

Reduction and Oxidation Followed by Cyclization

Domino reactions commencing with a reduction or oxidation step are a powerful strategy for the synthesis of tetrahydroquinolines. nih.gov In the context of this compound derivatives, this typically involves the reduction of a nitro group on an aromatic ring, which then triggers a cyclization cascade.

A common approach utilizes 2-nitroarylketones or aldehydes as precursors. Catalytic hydrogenation, often with palladium on carbon (Pd/C), initiates the reduction of the nitro group to an aniline. This is followed by an intramolecular reductive amination, where the newly formed amino group reacts with the adjacent carbonyl moiety to form a cyclic imine, which is subsequently reduced in situ to the final tetrahydroquinoline ring system. nih.gov This multi-step sequence occurs in a single pot, offering high efficiency and yields. nih.gov

Reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions also affords tetrahydroquinolines. nih.gov The choice of solvent is crucial in this transformation to ensure the rapid reduction of both the nitro group and the alkene double bond, preventing the formation of quinoline (B57606) byproducts. nih.gov

Alternatively, an oxidative cyclization of amino alcohols can be achieved using metal catalysts. For instance, an iridium(III) complex can oxidize an amino alcohol to an aldehyde, which is then trapped by the neighboring amino group to form an imine. This imine is subsequently reduced to the tetrahydroquinoline by a hydrido iridium species generated during the initial oxidation step. nih.gov

Table 1: Examples of Reduction and Oxidation Followed by Cyclization for Tetrahydroquinoline Synthesis nih.gov

| Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield (%) |

| 2-Nitroarylketone | Reduction-Reductive Amination | 5% Pd/C, H₂ | 1,2,3,4-Tetrahydroquinoline | 93-98 |

| 2-Nitrochalcone | Reductive Cyclization | Catalytic Hydrogenation | 2-Aryl-1,2,3,4-tetrahydroquinoline | 65-90 |

| Amino alcohol | Oxidative Cyclization | [Ir(Cp*)Cl₂]₂ | 1,2,3,4-Tetrahydroquinoline | High |

SNAr-Terminated Sequences

Domino reactions that conclude with an intramolecular nucleophilic aromatic substitution (SNAr) provide another efficient route to tetrahydroquinoline scaffolds. These sequences are particularly useful for constructing the heterocyclic ring by forming a carbon-nitrogen bond.

One such strategy involves a domino reductive amination-SNAr sequence. In this approach, a precursor with a side chain containing a carbonyl group and an activated aromatic ring (e.g., with a fluorine substituent) is used. Reductive amination of the carbonyl group generates an amine, which then undergoes an intramolecular SNAr reaction, displacing the leaving group on the aromatic ring to form the tetrahydroquinoline. researchgate.net

Another variation is an Sₙ2-SₙAr domino reaction. This process can be initiated by an intermolecular Sₙ2 reaction, for example, between a benzylamine and a substrate containing a primary alkyl bromide and an activated aromatic ring. The resulting secondary amine then participates in an intramolecular SNAr cyclization to furnish the tetrahydroquinoline product in high yield. nih.gov

Table 2: SNAr-Terminated Sequences in Tetrahydroquinoline Synthesis nih.govresearchgate.net

| Domino Sequence | Key Steps | Starting Material Features | Product |

| Reductive Amination-SNAr | 1. Reductive amination of a side-chain carbonyl. 2. Intramolecular SNAr cyclization. | Carbonyl group in a side chain; Activated aromatic ring (e.g., with F). | Substituted 1,2,3,4-tetrahydroquinoline |

| Sₙ2-SₙAr | 1. Intermolecular Sₙ2 reaction. 2. Intramolecular SNAr cyclization. | Primary alkyl halide; Activated aromatic ring. | N-Substituted 1,2,3,4-tetrahydroquinoline |

Acid-Catalyzed Ring Closures and Rearrangements

Acid-catalyzed reactions are fundamental in the synthesis of heterocyclic compounds, and they play a crucial role in the formation of the 1,2,3,4-tetrahydroquinoline core. These reactions often proceed through the generation of electrophilic intermediates that trigger intramolecular cyclization.

One notable example is the acid-catalyzed rearrangement of certain tetrahydroquinoline derivatives, which can lead to the formation of 4-aminoindane structures. rsc.org While this represents a rearrangement of a pre-formed tetrahydroquinoline, it highlights the reactivity of the scaffold under acidic conditions.

More directly, acid-catalyzed cyclization of N-cinnamyl sulfonamides has been developed to produce 3,4-disubstituted 1,2,3,4-tetrahydroquinoline thiocyanates. This method involves a thiocyanation-cyclization cascade where a new carbon-carbon bond is constructed. bit.edu.cn

Furthermore, domino reactions involving in situ generated imines are often catalyzed by acids. For instance, a three-component reaction of arylamines, methyl propiolate, and aromatic aldehydes in the presence of p-toluenesulfonic acid can yield polysubstituted 1,2,3,4-tetrahydroquinolines. This reaction is believed to proceed via a Povarov reaction of an in situ formed β-enamino ester with an aromatic imine. nih.gov

Table 3: Acid-Catalyzed Syntheses of Tetrahydroquinoline Derivatives

| Reaction Type | Catalyst | Key Intermediates | Product Type |

| Thiocyanation-Cyclization | Zinc Chloride | N-Cinnamyl sulfonamide | 3,4-Disubstituted 1,2,3,4-tetrahydroquinoline thiocyanate (B1210189) bit.edu.cn |

| Domino Povarov Reaction | p-Toluenesulfonic acid | β-enamino ester, Aromatic imine | Polysubstituted 1,2,3,4-tetrahydroquinoline nih.gov |

Metal-Promoted Cyclizations

Metal-catalyzed reactions have become indispensable in modern organic synthesis, offering novel pathways for the construction of complex molecules like 1,2,3,4-tetrahydroquinoline-1-sulfonamides. These methods often exhibit high efficiency and selectivity under mild conditions.

Palladium-catalyzed cycloadditions involving the activation of C(sp³)–H bonds provide a direct route to tetrahydroquinoline skeletons. A formal [4+2] cycloaddition between ortho-methylanilides and allenes, catalyzed by a Pd(II) species in combination with an N-acetylated amino acid ligand, allows for the assembly of highly substituted tetrahydroquinolines. acs.org

Gold-catalyzed cyclization of 1-(2'-azidoaryl)propargylsulfonamides can lead to the formation of 3-sulfonamidoquinolines through a process involving a rare 1,2-N migration. The reaction proceeds via an α-imino gold carbene intermediate generated from an intramolecular nucleophilic attack of the azide (B81097) on the gold-activated alkyne. nih.gov While this yields a quinoline, subsequent reduction would provide the desired tetrahydroquinoline scaffold.

Iron-mediated heterocyclization involving an intramolecular nitrene C-H insertion offers a one-step synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines. This process is promoted by an air-stable iron(III) complex and is proposed to involve the formation of an iron-nitrene complex, followed by hydrogen abstraction and radical cyclization. nih.gov

Table 4: Metal-Promoted Syntheses of Tetrahydroquinoline Derivatives

| Metal Catalyst | Reaction Type | Key Features | Product Type |

| Palladium(II) | [4+2] Cycloaddition | Activation of C(sp³)–H bonds | Highly substituted tetrahydroquinolines acs.org |

| Gold | Cyclization/1,2-N Migration | Forms 3-sulfonamidoquinolines from azidoaryl propargylsulfonamides | 3-Sulfonamidoquinolines (precursors to tetrahydroquinolines) nih.gov |

| Iron(III) | Intramolecular Nitrene C-H Insertion | One-step synthesis from an azide precursor | 2-Aryl-1,2,3,4-tetrahydroquinolines nih.gov |

Pictet–Spengler Condensation and its Variants

The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic systems. organicreactions.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring. wikipedia.org While traditionally used for tetrahydroisoquinolines, this methodology can be adapted for the synthesis of N-sulfonyl-tetrahydroquinoline derivatives.

In a typical Pictet-Spengler synthesis of a tetrahydroisoquinoline, a β-phenylethylamine reacts with a carbonyl compound in the presence of an acid catalyst. thermofisher.com For the synthesis of N-sulfonyl derivatives, the sulfonamide group can be introduced either before or after the cyclization. Studies on N-benzenesulfonyl tetrahydroisoquinoline analogs have shown that the sulfonyl group can increase the electrophilicity of the iminium intermediate, facilitating the cyclization. nih.gov

Microwave irradiation has been successfully employed to promote acid-catalyzed Pictet-Spengler condensations, leading to the efficient synthesis of chiral, highly functionalized tetrahydroisoquinolines on a solid phase. nih.gov

Table 5: Key Aspects of the Pictet-Spengler Reaction for Tetrahydro(iso)quinoline Synthesis

| Feature | Description | Reference |

| Reactants | β-Arylethylamine and a carbonyl compound (aldehyde or ketone). | wikipedia.org |

| Catalyst | Typically a protic or Lewis acid. | thermofisher.com |

| Key Intermediate | An electrophilic iminium ion that undergoes intramolecular cyclization. | wikipedia.org |

| Application to Sulfonamides | The sulfonyl group can enhance the reactivity of the iminium intermediate. | nih.gov |

| Modern Variants | Microwave-assisted solid-phase synthesis for combinatorial library generation. | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing the purity of products. This technology has been effectively applied to the synthesis of this compound and its derivatives.

The intramolecular α-amidoalkylation reaction for the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines (a related scaffold) is significantly enhanced by microwave irradiation. When compared to conventional heating, microwave-assisted synthesis can lead to higher yields and shorter reaction times at the same temperature. distantreader.org The use of a heterogeneous catalyst, such as polyphosphoric acid on silica (B1680970) gel (PPA/SiO₂), in conjunction with microwave heating simplifies the product isolation process, as the catalyst can be removed by simple filtration. distantreader.org

Microwave irradiation has also been utilized in the synthesis of chiral 1,2,3,4-tetrahydroquinoline libraries via a solid-phase approach. Both the loading of the starting material onto the resin and the key acid-catalyzed Pictet-Spengler condensation were efficiently promoted by microwaves. nih.gov

Table 6: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Sulfonyl-tetrahydroisoquinolines distantreader.org

| Method | Catalyst | Temperature (°C) | Reaction Time | Yield |

| Conventional Heating | PPA/SiO₂ | 100 | Comparable to MW | Comparable to MW |

| Microwave Irradiation | PPA/SiO₂ | 100 | Shorter than conventional | Higher than conventional |

The principles of green chemistry are increasingly being incorporated into synthetic methodologies to reduce environmental impact. In the context of tetrahydroquinoline sulfonamide synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques like microwave irradiation.

The microwave-assisted synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines using a heterogeneous PPA/SiO₂ catalyst is considered an eco-friendly method. The process is fast, economical, and the solvent can be distilled and reused, minimizing waste. distantreader.org The use of a solid-supported catalyst also facilitates its recovery and potential reuse.

Furthermore, the development of synthetic routes in aqueous media or under solvent-free conditions contributes to the green synthesis of tetrahydroquinolines. ias.ac.in For instance, the synthesis of novel tetrahydroquinolines has been achieved through one-pot multicomponent reactions in water using environmentally friendly clay catalysts. researchgate.net While not specific to the sulfonamide derivatives, these principles are readily applicable.

The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines has also been accomplished using an environmentally friendly and recyclable Preyssler heteropolyacid catalyst, affording the products in moderate to high yields under mild conditions. nih.gov

Table 7: Eco-Friendly Approaches in Tetrahydroquinoline (and related sulfonamide) Synthesis

| Eco-Friendly Aspect | Methodology | Example | Reference |

| Energy Efficiency | Microwave-assisted synthesis | Intramolecular α-amidoalkylation for N-sulfonyl-tetrahydroisoquinolines | distantreader.org |

| Recyclable Catalyst | Heterogeneous catalysis | PPA/SiO₂ in microwave synthesis; Preyssler heteropolyacid | distantreader.orgnih.gov |

| Green Solvents | Reactions in water | One-pot three-component cyclocondensation | researchgate.net |

| Solvent-Free Conditions | Solid-state or neat reactions | Synthesis of quinoxalines (related heterocycles) | ias.ac.in |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecular architectures, such as the tetrahydroquinoline scaffold, in a single step from multiple starting materials. A prominent MCR for the synthesis of tetrahydroquinolines is the Povarov reaction. sci-rad.com This reaction is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an alkene. sci-rad.com

The classical Povarov reaction involves the [4+2] cycloaddition of an in situ-formed imine (from the aniline and aldehyde) with an electron-rich alkene to yield the tetrahydroquinoline core. beilstein-journals.org The reaction can be catalyzed by various Lewis or Brønsted acids. sci-rad.com For the synthesis of a this compound, a strategy could involve utilizing a starting aniline that already bears the sulfonamide moiety. For instance, the reaction of a substituted 4-aminobenzenesulfonamide with an appropriate aldehyde and alkene under Povarov conditions would directly generate the desired scaffold.

A variation of this approach is a domino Povarov reaction, which can be employed for the synthesis of highly functionalized tetrahydroquinolines. nih.gov For example, the reaction of arylamines, methyl propiolate, and aromatic aldehydes in the presence of a catalyst like p-toluenesulfonic acid can yield polysubstituted 1,2,3,4-tetrahydroquinolines. nih.gov The reaction proceeds through the in situ formation of a β-enamino ester which then acts as the dienophile in the Povarov reaction. nih.gov

Another multicomponent approach is the Mannich reaction. While often used for other heterocyclic systems, a one-pot, three-component condensation reaction involving an amine, formaldehyde, and a tetrahydroquinoline core can lead to N-Mannich bases of tetrahydroquinoline. nih.gov This highlights the utility of MCRs in functionalizing the tetrahydroquinoline system. nih.gov

Synthesis of Functionally Substituted 1,2,3,4-Tetrahydroquinoline Sulfonamide Derivatives

The functionalization of the this compound scaffold can be achieved through substitution at the sulfonamide nitrogen (N-substitution) or on the tetrahydroquinoline ring system itself (ring-substitution).

Preparation of N-Substituted Tetrahydroquinoline Sulfonamides

The synthesis of N-substituted tetrahydroquinoline sulfonamides typically involves the reaction of a pre-formed 1,2,3,4-tetrahydroquinoline with a desired sulfonyl chloride. This approach allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen. The general procedure involves the deprotonation of the tetrahydroquinoline nitrogen with a suitable base, followed by quenching with the appropriate sulfonyl chloride.

Alternatively, for the synthesis of N-alkyl sulfonamides, a nitrogen-centered radical approach has been developed for other polycyclic hydrocarbon scaffolds, which could be adapted for tetrahydroquinolines. rsc.org This method involves the installation of a sulfonamide unit onto the polycyclic core. rsc.org

The following table provides examples of reaction conditions for the synthesis of N-substituted sulfonamides, which can be conceptually applied to the tetrahydroquinoline scaffold.

| Starting Material | Reagent | Conditions | Product | Yield |

| Tetrahydroisoquinoline | Aryl/Alkyl Sulfonyl Chloride | Microwave irradiation, PPA/SiO2 catalyst | N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline | High |

| Aromatic Carboxylic Acid | Amine, Copper Catalyst | One-pot decarboxylative halosulfonylation | N-Substituted Aryl Sulfonamide | Good |

This table is illustrative of general sulfonamide synthesis and is not specific to this compound.

Synthesis of Ring-Substituted Tetrahydroquinoline Sulfonamides (e.g., 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides)

The synthesis of ring-substituted tetrahydroquinoline sulfonamides allows for the introduction of functional groups on the carbocyclic part of the molecule. A notable example is the synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, which have been investigated as activators of the M2 isoform of pyruvate (B1213749) kinase. nih.gov

The synthesis of these compounds generally begins with the appropriate substituted aniline. For a 6-sulfonamide derivative, a common starting material is an aminobenzenesulfonamide. The synthetic sequence can involve several steps to build the quinolone ring and then introduce the desired N-aryl group on the sulfonamide.

A plausible synthetic route, based on related structures, could involve the following key steps:

Acylation of a substituted aminobenzenesulfonamide: This would be followed by cyclization to form the 2-oxo-tetrahydroquinoline ring system.

Formation of the sulfonamide: If the sulfonamide group is not present in the starting material, it can be introduced via chlorosulfonylation followed by amination.

N-Arylation of the sulfonamide: The final step would involve the coupling of the sulfonamide with an aryl halide or boronic acid to introduce the N-aryl substituent.

The following table summarizes the synthesis of various 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide derivatives, showcasing a multicomponent approach to ring-substituted tetrahydroquinoline sulfonamides. nih.gov

| Aldehyde | Active Methylene | Yield (%) |

| Benzaldehyde | Malononitrile | 75 |

| 4-Chlorobenzaldehyde | Malononitrile | 80 |

| 4-Methoxybenzaldehyde | Malononitrile | 78 |

| 4-Nitrobenzaldehyde | Malononitrile | 82 |

Data extracted from a study on related tetrahydroquinoline derivatives. nih.gov

Chemical Reactivity and Derivatization Strategies for 1,2,3,4 Tetrahydroquinoline 1 Sulfonamide

Chemical Transformations of the Sulfonamide Group

The sulfonamide moiety in 1,2,3,4-tetrahydroquinoline-1-sulfonamide is characterized by significant stability, making it an effective protecting group during various chemical transformations of the core structure.

Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety

The nitrogen-sulfur (N-S) bond in N-arylsulfonamides, such as this compound, is notably robust and generally resistant to nucleophilic attack at the sulfur atom. This stability is a key reason for the widespread use of sulfonyl groups (like tosyl or nosyl) as protecting groups for amines in organic synthesis. Consequently, the literature does not extensively report on nucleophilic substitution reactions where the sulfonamide group itself is the reactive center for this specific compound. Such transformations typically require harsh conditions or specific activation methods not commonly employed in derivatization strategies for this scaffold.

Chemical Transformations of the Tetrahydroquinoline Core

The tetrahydroquinoline nucleus offers multiple sites for chemical modification, including the heterocyclic ring and the fused benzene (B151609) ring. The presence of the electron-withdrawing sulfonamide group significantly influences the reactivity and regioselectivity of these transformations.

Cyclization Reactions Leading to Novel Ring Systems

While the direct use of this compound as a substrate in cyclization reactions to build additional rings is not extensively documented, the N-sulfonyl moiety plays a critical role in related synthetic strategies. For instance, radical-mediated intramolecular C–H amination has been used to form N-sulfonyltetrahydroquinolines from acyclic precursors. nih.gov In one approach, N-iodosulfonamides can be activated to form sulfonamidyl radicals, which then cyclize to yield the N-sulfonyltetrahydroquinoline ring system. nih.gov

Furthermore, cascade reactions involving sulfonyl radicals have been developed to construct related heterocyclic structures. A metal-free, three-component halosulfonylation of 1,7-enynes, using arylsulfonyl hydrazides as a sulfonyl radical source, leads to the formation of densely functionalized 3,4-dihydroquinolin-2(1H)-ones. nih.gov This process involves a sulfonyl radical-triggered addition and a 6-exo-dig cyclization, demonstrating the utility of the sulfonyl group in orchestrating complex ring-forming sequences. nih.gov

Reduction and Oxidation Processes of the Heterocyclic Ring

The saturated portion of the tetrahydroquinoline ring is susceptible to oxidation. While studies on this compound are limited, research on the isomeric N-sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) provides insight into potential reactivity. A highly efficient, metal-free oxidative C(sp³)–H functionalization of N-acyl/sulfonyl THIQs has been achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. nih.govfrontiersin.org This reaction proceeds through the formation of a reactive N-acyl/sulfonyl iminium ion intermediate, which is then trapped by various electron-rich nucleophiles to introduce a substituent at the C1 position. nih.govfrontiersin.org A similar oxidation at the C2 position of the tetrahydroquinoline ring could be anticipated.

The oxidation of the tetrahydroquinoline core to form the aromatic quinoline (B57606) system is another key transformation. For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), a copper(II) chloride-oxygen catalytic system has been shown to be effective for dehydrogenation to the corresponding 3,4-dihydroisoquinoline. clockss.org The reduction of the aromatic portion of the N-sulfonylated tetrahydroquinoline ring is less commonly explored, with much of the literature focusing on the synthesis of tetrahydroquinolines via the reduction of quinolines. organic-chemistry.org

Regioselective Functionalization of the Tetrahydroquinoline Nucleus

The functionalization of the tetrahydroquinoline core can be directed to either the heterocyclic portion or the aromatic ring. Undirected deprotonation-capture sequences have been developed for N-Boc-protected tetrahydroquinolines, which could be applicable to N-sulfonyl analogues. This strategy allows for highly selective functionalization at the C-4 position by using organolithium bases in the presence of phosphoramide (B1221513) ligands, followed by quenching with electrophiles like primary and secondary alkyl halides. chemrxiv.org Lithiation at the 2-position of N-Boc-2-aryltetrahydroquinolines has also been demonstrated, providing access to 2,2-disubstituted products. nih.gov

The regioselectivity of electrophilic aromatic substitution on the tetrahydroquinoline ring is highly dependent on the nature of the nitrogen substituent. A comprehensive study on the nitration of tetrahydroquinoline (THQ) and its N-protected derivatives has provided significant mechanistic insights. researchgate.net

When unsubstituted THQ is nitrated under acidic conditions, the nitrogen atom is protonated, and the resulting ammonium (B1175870) group acts as a deactivating, meta-directing group, leading to the formation of 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) as the major product. researchgate.net

However, when the nitrogen is protected with an electron-withdrawing group, such as an acetyl (Ac) or trifluoroacetyl (TFA) group, which is electronically analogous to a sulfonamide, the directing effect changes dramatically. The lone pair on the nitrogen is delocalized into the protecting group, making the nitrogen atom a less powerful ortho,para-director than in an alkylamine but still capable of directing substitution to the benzene ring. In these cases, the N-acyl group directs nitration primarily to the 6-position, which is para to the nitrogen atom, with the 8-position (ortho) also being a potential site of substitution. researchgate.net

Experimental studies have shown that the nitration of N-acetyl-THQ with nitric acid in sulfuric acid yields a mixture of 6-nitro (major) and 8-nitro (minor) isomers. By employing an N-trifluoroacetyl group, which is more strongly deactivating, and carefully controlling reaction conditions (e.g., using nitric acid in trifluoroacetic acid at -25 °C), researchers achieved almost complete regioselectivity, affording the 6-nitro derivative in high yield. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) support these experimental findings. The calculations of the σ-complexes for the four possible nitro isomers (5-, 6-, 7-, and 8-nitro) show that for neutral, N-protected THQ, the transition state leading to the 6-nitro product is the most stable, consistent with the experimental outcomes. researchgate.net

| N-Substituent (Protecting Group) | Nitrating Agent / Conditions | Major Product(s) | Observed Regioselectivity |

|---|---|---|---|

| -H (protonated to -H₂⁺) | HNO₃ / H₂SO₄ | 7-Nitro-THQ | Substitution at the position meta to the deactivating -NH₂⁺ group. |

| -COCH₃ (Acetyl) | HNO₃ / H₂SO₄ | 6-Nitro-THQ, 8-Nitro-THQ | Predominantly para-substitution with minor ortho-substitution, directed by the N-acyl group. |

| -COCF₃ (Trifluoroacetyl) | HNO₃ / TFA, -25 °C | 6-Nitro-THQ | Highly selective para-substitution due to the strong deactivating nature of the protecting group and optimized conditions. |

Synthesis of Hybrid Molecules Containing the 1,2,3,4-Tetrahydroquinoline (B108954) Sulfonamide Scaffold

The synthesis of hybrid molecules incorporating the this compound scaffold is an area of growing interest in medicinal chemistry. This strategy aims to combine the pharmacophoric features of the tetrahydroquinoline sulfonamide core with other biologically active moieties to create novel compounds with potentially synergistic or enhanced therapeutic properties. The chemical reactivity of the core scaffold allows for various derivatization strategies to achieve these molecular hybrids.

One prominent approach involves the derivatization of the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline (B5112713) framework. In a notable study, a series of derivatives were designed and synthesized to improve upon existing bioactive molecules. nih.gov The core scaffold, 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline, serves as a key intermediate. The synthetic strategies often involve modifications at various positions of this core structure, allowing for the introduction of diverse chemical functionalities and the creation of hybrid structures.

The general synthetic route to these hybrid molecules often starts with the sulfonylation of 1,2,3,4-tetrahydroquinoline. This is typically achieved by reacting 1,2,3,4-tetrahydroquinoline with a substituted phenylsulfonyl chloride in the presence of a base. The resulting 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline can then undergo further functionalization. For instance, substituents on the phenylsulfonyl ring or the tetrahydroquinoline core can be introduced or modified to link to other molecular fragments, thereby forming a hybrid molecule.

While the direct synthesis of complex hybrid molecules where the this compound acts as a discrete building block in a larger conjugate is not extensively documented, the principles of chemical synthesis allow for logical extensions to create such molecules. For example, functional groups such as amines, carboxylic acids, or halides can be incorporated into the core scaffold, which can then be used as handles for coupling with other pharmacophores using standard synthetic methodologies like amide bond formation, Suzuki coupling, or click chemistry.

An example of creating a hybrid molecule, though not with a sulfonamide linkage, is the synthesis of an ibuprofen-1,2,3,4-tetrahydroquinoline hybrid. mdpi.com In this case, 1,2,3,4-tetrahydroquinoline was acylated with 2-(4-isobutylphenyl)propanoyl chloride to yield the final hybrid product. mdpi.com This demonstrates the reactivity of the nitrogen atom at the 1-position of the tetrahydroquinoline ring and suggests that similar strategies could be employed to create sulfonamide-containing hybrids.

The following table summarizes a selection of synthesized derivatives based on the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold, which can be considered precursors or simplified models for more complex hybrid molecules.

Table 1: Examples of Synthesized 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivatives

| Compound ID | R Group (Substitution on Phenylsulfonyl Ring) | Synthetic Approach | Reference |

|---|

| D4 | Varies (specifics proprietary) | Design and synthesis based on improving the bioavailability of a parent compound. | nih.gov |

The specific chemical structures of the derivatives are often proprietary and not fully disclosed in the cited literature.

The research in this area highlights the versatility of the this compound scaffold in the design of new therapeutic agents. Future work is likely to expand on the synthesis of more complex hybrid molecules where this scaffold is conjugated with a wider range of bioactive molecules to explore new therapeutic possibilities.

Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroquinoline 1 Sulfonamide Derivatives

Conformational Restriction and Bioisosteric Replacement Strategies in SAR Elucidation

Strategies such as conformational restriction and bioisosteric replacement are pivotal in medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.comnih.gov Conformational restriction, or rigidification, involves reducing the flexibility of a molecule to lock it into a bioactive conformation. This can enhance potency by minimizing the entropic penalty upon binding to a biological target and can also improve selectivity. researchgate.net For tetrahydroquinoline derivatives, this can be achieved by introducing rigid substituents or incorporating the flexible parts of the molecule into additional ring systems.

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving pharmacological properties. drughunter.com In the context of 1,2,3,4-tetrahydroquinoline-1-sulfonamides, this could involve replacing a methoxy (B1213986) group with a trifluoromethoxy group to alter electronic properties and metabolic stability, or replacing a phenyl ring with a bioisosteric heterocycle to modulate solubility and target interactions. For instance, the sulfonamide group itself can be considered a bioisostere of a carboxylic acid, offering different acidity and hydrogen bonding patterns. researchgate.net Such strategies have been effectively used in the SAR exploration of related tetrahydroisoquinoline derivatives to enhance potency and selectivity for targets like P-glycoprotein and phosphodiesterase 4 (PDE4). nih.govnih.gov

Influence of Substituents on the Sulfonamide Group on Biological Activity and Selectivity

The sulfonamide group (-SO₂NHR) is a critical pharmacophore that directly participates in interactions with biological targets. nih.gov Its hydrogen-bonding capabilities and acidic nature are key determinants of binding affinity and selectivity.

Substitution on the sulfonamide nitrogen (N-substitution) significantly modulates the compound's properties. In studies on related 1,2,3,4-tetrahydroisoquinoline-7-sulfonamides as inhibitors of phenylethanolamine N-methyltransferase (PNMT), replacing the sulfonamide proton with a methyl group was explored to understand the importance of the acidic hydrogen. nih.govacs.org

Generally, bulky N-substituents can be detrimental to activity if the binding pocket is sterically constrained. However, carefully chosen substituents can explore additional binding interactions. For example, in a series of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, bulky groups on the sulfonamide nitrogen were disfavored at the PNMT active site. nih.govresearchgate.net Conversely, alkyl chains containing an electron-dense atom, like fluorine, were favored, leading to potent and selective inhibitors. nih.gov This highlights that the impact of N-substitution is highly target-dependent and offers a powerful tool for optimizing potency and selectivity.

The acidic proton on an unsubstituted or monosubstituted sulfonamide (R-SO₂NH₂) plays a crucial role in the mechanism of action for many enzyme inhibitors. nih.govacs.org This proton allows the sulfonamide to act as a hydrogen bond donor. In its deprotonated, anionic form (R-SO₂NH⁻), the sulfonamide can act as a potent zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govacs.org

In the context of phenylethanolamine N-methyltransferase (PNMT) inhibition, studies on 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (B1208489) derivatives have provided insights into the importance of this acidic hydrogen. nih.govacs.org The preparation and testing of a tertiary N-methylsulfonanilide, which lacks the acidic proton, was used to probe this requirement. nih.govacs.org The loss of the acidic hydrogen often leads to a significant decrease in inhibitory activity, suggesting that it is a key interaction point with the enzyme's active site, likely forming a critical hydrogen bond with a residue like Thr199 in carbonic anhydrases. acs.org This interaction is fundamental for the high affinity and selectivity of many sulfonamide-based inhibitors.

Effects of Substitutions on the Tetrahydroquinoline Ring System on Biological Activity

Modifications to the tetrahydroquinoline ring system itself, both on the aromatic (phenyl) portion and the saturated heterocyclic ring, are critical for tuning the biological activity and selectivity profile of these compounds.

| Scaffold | Target | Substitution | Effect on Activity | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinoline | PDE4B | para-CH₃O | Increased Inhibition | nih.gov |

| Tetrahydroisoquinoline | PDE4B | para-CF₃O | Increased Inhibition | nih.gov |

| Tetrahydroisoquinoline | PNMT | para-Bromo (on sulfonanilide) | Potent Inhibition | nih.govacs.org |

| Tetrahydroisoquinoline | PNMT | para-Chloro (on sulfonanilide) | Potent Inhibition | nih.govacs.org |

Introducing rigid substituents onto the saturated portion of the tetrahydroquinoline ring is a key strategy for achieving subtype selectivity. By adding sterically demanding groups, it is possible to create compounds that preferentially bind to one enzyme isoform over another due to differences in the size and shape of their active sites. This approach has been successfully applied to the related 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold. For example, the attachment of rigid substituents at the C-3 position was found to be favorable for achieving selectivity for the PDE4B subtype over PDE4D. nih.gov This principle of using steric hindrance to differentiate between closely related targets is a cornerstone of rational drug design and is applicable to the 1,2,3,4-tetrahydroquinoline-1-sulfonamide series for developing isoform-selective inhibitors.

Steric and Electronic Effects of Substituents on Biological Potency

The biological potency of this compound derivatives is significantly influenced by the steric and electronic properties of substituents on both the tetrahydroquinoline core and the sulfonamide moiety. Structure-activity relationship (SAR) studies have demonstrated that minor alterations to these substituents can lead to substantial changes in activity, highlighting the importance of these molecular features for target interaction.

In the context of anticancer activity, the substitution pattern on an aryl group attached to the tetrahydroquinoline ring plays a critical role. A study on a series of 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide derivatives revealed important insights into these effects. nih.gov The introduction of electron-withdrawing or electron-donating groups on the 4-substituted aryl ring modulated the cytotoxic activity against breast cancer cell lines.

For instance, compounds bearing a 4-chlorophenyl or a 4-methoxyphenyl (B3050149) group at the C4 position of the tetrahydroquinoline ring exhibited potent antitumor activity. nih.gov Specifically, the presence of a chlorine atom (an electron-withdrawing group) or a methoxy group (an electron-donating group) at the para position of the phenyl ring was found to be favorable for activity. This suggests that both electronic effects and the position of the substituent are key determinants of potency.

The steric bulk of the substituent also appears to be a crucial factor. In a series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives investigated as tubulin polymerization inhibitors, the nature of the benzyl (B1604629) group on the sulfonamide nitrogen had a significant impact on their antiproliferative activity. For example, a derivative with an N-(4-methoxybenzyl) substituent demonstrated strong inhibitory effects. nih.gov

The following table summarizes the in vitro antitumor activity of selected this compound derivatives, illustrating the impact of different substituents.

| Compound | Substituent on Aryl Ring at C4 | IC50 (µg/mL) against Ehrlich Ascites Carcinoma (EAC) Cells |

|---|---|---|

| 25 | 4-Chlorophenyl | 3 |

| 32 | 4-Methoxyphenyl | 2.5 |

| 33 | 3,4-Dimethoxyphenyl | 12 |

| 35 | 3-Hydroxyphenyl | 10 |

| 37 | 4-Nitrophenyl | 12.5 |

| 41 | 2-Hydroxyphenyl | 5 |

Identification of Key Pharmacophoric Elements for Specific Biological Targets

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For this compound derivatives, the key pharmacophoric elements can vary depending on the target enzyme or receptor.

Anticancer Agents (Carbonic Anhydrase and Tubulin Inhibitors):

For derivatives targeting carbonic anhydrases (CAs), a prominent mechanism for the anticancer activity of sulfonamides, the unsubstituted sulfonamide group (-SO₂NH₂) is a critical pharmacophoric feature. nih.gov This group is known to coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme. The design of these compounds often complies with the general pharmacophore of sulfonamide CA inhibitors. nih.gov

In the case of tubulin polymerization inhibitors, the key pharmacophoric elements of certain 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives include: nih.gov

The 3,4-dihydro-2(1H)-quinolinone core which serves as a rigid scaffold.

A substituted N-benzyl group on the sulfonamide, where substituents like methoxy groups can enhance activity.

A 3,4,5-trimethoxyphenyl group also attached to the sulfonamide nitrogen, which is a common feature in many tubulin inhibitors that bind to the colchicine (B1669291) site.

Gamma-Secretase Inhibitors for Alzheimer's Disease:

A novel series of tetrahydroquinoline-derived sulfonamides has been developed as γ-secretase inhibitors for the potential treatment of Alzheimer's disease. nih.gov While specific pharmacophoric details are part of ongoing research, the general structure suggests that the tetrahydroquinoline scaffold and the sulfonamide linker are essential for positioning the molecule correctly within the enzyme's active site.

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists:

In the discovery of novel N-sulfonamide-tetrahydroquinolines as potent RORγt inverse agonists for treating psoriasis, specific structural elements were identified as crucial for activity. The pharmacophore for these compounds includes: nih.gov

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus .

The N-sulfonamide bridge .

Specific substituents on the sulfonamide aryl ring that engage in key interactions within the ligand-binding domain of the RORγt receptor.

The diverse biological targets of this compound derivatives underscore the versatility of this scaffold in medicinal chemistry. The identification of these key pharmacophoric elements is crucial for the rational design and optimization of new therapeutic agents with improved potency and selectivity.

Biological Activities and Pharmacological Potential of 1,2,3,4 Tetrahydroquinoline 1 Sulfonamide and Its Derivatives

Anticancer Activities:

Inhibition of Cancer Cell Proliferation (e.g., Myeloid Cell Leukemia-1 (Mcl-1) Inhibition)

Overexpression of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a member of the BCL-2 family, is a key factor in the survival of various cancer cells and contributes to resistance against conventional chemotherapies. nih.gov Consequently, the development of Mcl-1 inhibitors is a critical area of cancer research. A novel chemotype based on the 1,2,3,4-tetrahydroquinoline (B108954) scaffold has been identified as a promising Mcl-1 inhibitor. Specifically, 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have demonstrated the ability to inhibit Mcl-1. nih.gov

The inhibitory activity of these compounds is significantly influenced by the nature of the sulfonyl moiety. For instance, a notable enhancement in Mcl-1 inhibition was observed when a phenylsulfonyl group was modified to a 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety, resulting in a more than 73-fold increase in inhibitory potency. nih.gov This improvement is thought to stem from the ability of the modified group to target the p2 pocket within the BH3-binding groove of the Mcl-1 protein. nih.gov These findings highlight the potential for further optimization of this achiral and readily accessible tetrahydroquinoline scaffold to develop more potent and selective Mcl-1 inhibitors. nih.gov

| Compound Modification | Relative Improvement in Mcl-1 Inhibition | Potential Target Site |

|---|---|---|

| Transformation of a phenylsulfonyl group to a 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety | >73-fold enhancement | p2 pocket in the BH3-binding groove |

Activation of Tumor Cell-Specific Metabolic Enzymes (e.g., Pyruvate (B1213749) Kinase M2 (PKM2) Activation)

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, a phenomenon known as the Warburg effect. nih.govmdpi.com A key player in this metabolic reprogramming is the M2 isoform of pyruvate kinase (PKM2), which is predominantly expressed in tumor cells. nih.govnih.gov Unlike the highly active M1 isoform found in normal differentiated cells, PKM2 is considerably less active, leading to an accumulation of glycolytic intermediates that are funneled into biosynthetic pathways essential for cell growth. mdpi.commdpi.com It is hypothesized that activating PKM2 to levels comparable to PKM1 could revert this anabolic metabolism and inhibit cancer cell proliferation. nih.govnih.gov

Derivatives of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide have been identified as a distinct chemotype capable of activating PKM2. nih.govnih.govnih.gov These compounds represent the third identified series of PKM2 activators, demonstrating the potential of the tetrahydroquinoline scaffold in modulating cancer metabolism. nih.govnih.gov The structure-activity relationship, selectivity, and physicochemical properties of these derivatives have been described, paving the way for the development of novel metabolic-targeted cancer therapies. nih.govnih.gov

Inhibition of Tubulin Polymerization

The microtubule network, composed of tubulin polymers, is crucial for various cellular processes, including cell division, making it a well-established target for anticancer drugs. Disrupting the dynamic instability of microtubules leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. A novel series of 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives has been synthesized and identified as inhibitors of tubulin polymerization. mdpi.com

Among the synthesized compounds, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (compound D13) demonstrated the most potent inhibitory effect on the proliferation of HeLa cancer cells, with a half-maximal inhibitory concentration (IC50) of 1.34 μM. mdpi.com This antiproliferative activity was strongly correlated with its ability to inhibit tubulin polymerization, with an IC50 of 6.74 μM. mdpi.com Molecular docking studies have suggested that this class of compounds binds to the colchicine (B1669291) site of tubulin, thereby disrupting microtubule assembly. These findings identify the quinoline-sulfonamide framework as a promising lead for the development of new antimitotic agents. mdpi.com

| Activity | IC50 Value | Cell Line |

|---|---|---|

| Inhibition of Cancer Cell Proliferation | 1.34 μM | HeLa |

| Inhibition of Tubulin Polymerization | 6.74 μM | - |

DNA Repair Pathway Modulation (e.g., Human 8-Oxoguanine DNA Glycosylase (OGG1) Inhibition)

DNA glycosylases are key enzymes in the base excision repair (BER) pathway, which is responsible for correcting DNA damage from oxidative stress. nih.gov Inhibiting these repair pathways can enhance the efficacy of DNA-damaging cancer therapies. Human 8-oxoguanine DNA glycosylase (OGG1) is a major enzyme that excises oxidatively damaged bases like 8-hydroxyguanine (B145757) (8-OH-Gua) and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua). nih.gov

Two tetrahydroquinoline sulfonamide derivatives, SU0268 and SU0383, have been identified as potent inhibitors of OGG1. nih.gov SU0268, specifically 4'-(N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide, was found to be a particularly potent inhibitor with an IC50 of 0.059 μmol/L for the excision of 8-hydroxyguanine. nih.gov Both SU0268 and SU0383 were shown to efficiently inhibit the excision of multiple OGG1 substrates. nih.gov These compounds have demonstrated selectivity for OGG1 over other BER enzymes and represent valuable tools for studying the role of OGG1 in cancer and other diseases. nih.gov

| Compound | IC50 (excision of 8-hydroxyguanine) | Note |

|---|---|---|

| SU0268 | 0.059 μmol/L | More potent than SU0383 |

| SU0383 | - | Efficiently inhibits OGG1 activity |

Tyrosine Kinase Inhibition (e.g., Src Protein Tyrosine Kinases)

Protein tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. The Src family of non-receptor protein-tyrosine kinases, in particular, is implicated in tumor malignancy and progression. nih.gov

While direct studies on 1,2,3,4-tetrahydroquinoline-1-sulfonamide as a Src kinase inhibitor are limited, the broader classes of quinoline (B57606) and quinazoline (B50416) derivatives have shown significant potential. Several 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines have been identified as potent and selective inhibitors of Src kinase activity. nih.gov This suggests that the quinoline scaffold is a viable starting point for designing inhibitors that target the ATP-binding site of tyrosine kinases. Further investigation into the specific role of the this compound core in this context is warranted.

Modulation of Epigenetic Enzymes, Anti-Apoptotic Proteins, Transporters, and Receptors in Neoplasia

The anticancer potential of the tetrahydroquinoline scaffold extends to a variety of other targets that are crucial for tumor cell survival and proliferation.

Anti-Apoptotic Proteins: Beyond Mcl-1, other members of the Bcl-2 family are key regulators of apoptosis. Quinazoline derivatives carrying a sulfonamide moiety have been shown to induce apoptosis in cancer cells by targeting these pathways. nih.gov Molecular docking studies suggest that these compounds can fit into the active site of Bcl-2, thereby inhibiting its anti-apoptotic function. nih.gov

Transporters: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which efflux drugs out of cancer cells. nih.gov While direct evidence for this compound is not yet established, related tetrahydroisoquinoline derivatives have been investigated as modulators of ABC transporters like P-glycoprotein (P-gp). nih.gov

Receptors: Cancer cells often overexpress certain receptors to drive their growth and metastasis. The chemokine receptor CXCR4, for example, is highly expressed in many cancer types and plays a role in tumor progression. Notably, antagonists based on a 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold have been developed to block CXCR4 signaling. More directly, 1,2,3,4-tetrahydroquinoline derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a therapeutic target in prostate cancer. nih.gov Representative compounds effectively inhibited RORγ transcriptional activity and suppressed tumor growth in preclinical models. nih.gov

The modulation of epigenetic enzymes by this compound derivatives is an area that requires further exploration. However, the diverse activities of this compound class across various cancer-related targets underscore its significant pharmacological potential.

Antimicrobial Activities

The search for novel antimicrobial agents is a critical area of pharmaceutical research, and compounds incorporating the tetrahydroquinoline moiety are among those being investigated. researchgate.net

Derivatives of tetrahydroquinoline have shown a broad range of interesting biological activities, including antibacterial and antituberculosis properties. researchgate.net The general class of 1,2,3,4-tetrahydroisoquinoline (THIQ), an isomer of tetrahydroquinoline, also exhibits notable antibacterial activities. nih.gov

However, studies on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related to the target compound, found them to be inactive against selected bacteria, with minimum inhibitory concentration (MIC) values higher than 50 μg/mL. researchgate.net While the broader class of quinoline derivatives is known for its antibacterial potential, including against Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis, specific research detailing the antibacterial efficacy of this compound and its direct derivatives against these particular strains is not extensively available in the current literature. rsc.orgnih.govresearchgate.netmdpi.com The development of resistance to older antibacterial sulfonamides has prompted molecular modifications to enhance efficacy, though this research has not focused specifically on the tetrahydroquinoline core. rsc.org

The tetrahydroquinoline framework has been a basis for the development of compounds with antifungal potential. For instance, certain synthetic tetrahydroquinolines featuring a methoxy (B1213986) group have demonstrated noteworthy activity against the phytopathogenic fungus Cladosporium cladosporoides, with a reported MIC value of 13.75 μg/mL. researchgate.net

Furthermore, research into the structurally isomeric N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives has revealed significant antifungal properties against various fungal species. researchgate.net Two derivatives, in particular, showed considerable activity against Aspergillus spp., Penicillium spp., and Botrytis cinerea. researchgate.net However, none of the tested compounds in that study exhibited significant activity against Alternaria or Fusarium species. researchgate.net Chalcone derivatives that incorporate a 1,2,3,4-tetrahydroquinoline moiety have also been synthesized and tested for their effects against plant pathogenic fungi. nih.gov

Table 1: Antifungal Activity of N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Data sourced from a study on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, structural isomers of the target compound class. researchgate.net

The tetrahydroquinoline scaffold is mentioned generally among heterocyclic compounds that have been investigated for anti-HIV activity. researchgate.netnih.gov However, specific studies focused on this compound derivatives and their potential to inhibit viral targets, such as HIV-1 Reverse Transcriptase, are not prominent in the reviewed literature. Research on quinoline-based compounds as HIV-1 RT inhibitors has tended to focus on other structural variations, such as chloroxoquinolinic ribonucleosides. researchgate.net

Enzyme and Receptor Modulatory Activities

Derivatives of 1,2,3,4-tetrahydroquinoline have been designed and synthesized to act as modulators of specific enzymes and receptors, demonstrating their potential as targeted therapeutic agents.

Phosphodiesterase 4 (PDE4) is an enzyme family that degrades the second messenger cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. nih.gov Tetrahydroquinoline derivatives have been specifically designed as PDE4 inhibitors. nih.gov

Research has shown that compounds containing the tetrahydroquinoline moiety exhibit good inhibitory activity against the PDE4B isoform. nih.gov In a comparative study, tetrahydroquinoline derivatives were found to be more bioactive than their tetrahydroisoquinoline counterparts. nih.gov A particularly potent derivative, compound 4m which features a 4-methoxybenzene group, was identified as having the best potential for selective activity against PDE4B. nih.gov Molecular docking studies suggest that the tetrahydroquinoline portion of the molecule plays a crucial role by forming hydrogen bonds and π-π stacking interactions with the PDE4B protein. nih.gov While PDE4D is also a target for treating inflammatory conditions, selective inhibition of PDE4B is often desired to reduce potential side effects like emesis. nih.govcitedrive.com

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in epinephrine (B1671497) biosynthesis. Its inhibition is a target for modulating adrenergic pathways. While research on the 1,2,3,4-tetrahydroquinoline scaffold as a PNMT inhibitor is limited, extensive work has been conducted on its structural isomer, 1,2,3,4-tetrahydroisoquinoline, particularly those bearing a sulfonamide group at the 7-position. nih.govnih.gov

These 7-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as highly potent and selective inhibitors of PNMT. nih.govresearchgate.net The addition of nonpolar substituents to the sulfonamide nitrogen has led to inhibitors with high potency and excellent selectivity against the α2-adrenoceptor. nih.gov For example, N-trifluoroethyl and N-trifluoropropyl sulfonamide derivatives of 3-hydroxymethyl-7-aminosulfonyl-tetrahydroisoquinoline are approximately twice as potent as the parent compound and display remarkable selectivity. nih.gov

Table 2: PNMT Inhibitory Potency of 7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline Derivatives

Data reflects research on 1,2,3,4-tetrahydroisoquinoline derivatives, which are structural isomers of the titular compound class. nih.gov

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonism

Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a key therapeutic target for autoimmune diseases. A series of N-sulfonamide-tetrahydroquinolines have been designed and synthesized as potent RORγt inverse agonists. nih.gov Through molecular modeling and a scaffold hopping strategy, researchers aimed to improve the metabolic stability of previously identified RORγt inverse agonists. nih.gov

Structure-activity relationship (SAR) studies led to the identification of potent derivatives with moderate binding affinity and significant inhibitory activity on Th17 cell differentiation. nih.gov One such derivative demonstrated not only in vitro potency but also a lower intrinsic clearance in mouse liver microsomes and significant in vivo efficacy in psoriasis models, marking it as a promising candidate for further optimization. nih.gov Further research has led to the discovery of novel N-Sulfonamide-tetrahydroquinolines with superior in vitro activity and promising therapeutic effects in alleviating psoriasis in mice through intraperitoneal injection. researchgate.net When formulated as an ointment, one such compound showed significant antipsoriatic effects, comparable to the positive control GSK2981278, without obvious toxicity. researchgate.net The 1,2,3,4-tetrahydroquinoline scaffold has also been explored in the development of RORγ inverse agonists for the treatment of prostate cancer. frontiersin.org

| Compound | Target | Activity | Therapeutic Potential |

|---|---|---|---|

| N-Sulfonamide-tetrahydroquinoline derivative 13 | RORγt | Moderate binding affinity and inhibitory activity of Th17 cell differentiation | Autoimmune diseases (e.g., Psoriasis) |

| N-Sulfonamide-tetrahydroquinoline derivative 5a | RORγt | Superior in vitro activity and significant antipsoriatic effects in mice | Psoriasis |

| 1,2,3,4-tetrahydroquinoline derivatives (e.g., 13e and 14a) | RORγ | Effectively inhibited RORγ transcriptional activity and suppressed tumor growth | Prostate Cancer |

MurE Synthetase Inhibition

MurE synthetase is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of novel antibacterial agents. While specific research on this compound as a MurE inhibitor is limited in the available literature, studies on the structurally related tetrahydroisoquinoline scaffold have shown promising results.

Tetrahydroisoquinoline alkaloids have been found to inhibit the growth of Mycobacterium tuberculosis by targeting the ATP-dependent MurE ligase. nih.gov This suggests that the broader class of tetrahydro-quinoline and -isoquinoline scaffolds may have potential as MurE inhibitors. A review of MurE inhibitors lists various chemical classes that have been investigated, including peptidosulfonamides and tetrahydroisoquinolines, highlighting the interest in these structures for antibacterial drug discovery. researchgate.net The inhibition of MurE ligase by these compounds can disrupt the bacterial cell wall synthesis, leading to a whole-cell phenotype effect and ultimately inhibiting bacterial growth. nih.gov

Laccase Inhibition

Laccase is a copper-containing oxidase enzyme that has been identified as a novel target for the development of fungicides. In the search for new antifungal agents, a series of novel sulfonyl hydrazide derivatives incorporating the 1,2,3,4-tetrahydroquinoline scaffold were designed and synthesized. nih.gov These compounds demonstrated notable antifungal activities against several fungi, particularly Valsa mali and Sclerotinia sclerotiorum. nih.gov

An enzyme activity assay revealed that some of these derivatives were effective laccase inhibitors. nih.gov For instance, one of the more active compounds exhibited an EC50 value of 14.85 μg/mL against laccase, which was more potent than the lead compound and the positive control, cysteine. nih.gov Molecular docking studies were also conducted to understand the binding mode of these compounds with the laccase enzyme, providing insights into the structural features that contribute to their inhibitory activity. nih.gov This research highlights the potential of 1,2,3,4-tetrahydroquinoline derivatives as a foundation for developing new and more potent fungicides that act via laccase inhibition. nih.gov

| Compound Series | Target Enzyme | Example Activity (Compound 4bh) | Application |

|---|---|---|---|

| Sulfonyl hydrazide derivatives of 1,2,3,4-tetrahydroquinoline | Laccase | EC50 = 14.85 μg/mL | Fungicide |

Anti-Inflammatory and Antioxidant Activities:

Inhibition of LPS-Induced TNFα Release

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. The inhibition of its release is a key strategy in the development of anti-inflammatory drugs. Research has shown that derivatives of the tetrahydroquinoline scaffold can effectively inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

A novel compound, 1-[(2R,4S)-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one (MPQP), demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α, in LPS-stimulated RAW 264.7 macrophages. koreascience.kr Similarly, studies on the related tetrahydroisoquinoline alkaloids have also shown a reduction in TNF-α levels in the bronchoalveolar lavage fluid of LPS-treated mice, indicating in vivo anti-inflammatory activity. nih.gov While these studies are on derivatives of the core scaffold, they underscore the potential of the tetrahydroquinoline framework in developing inhibitors of TNF-α release.

Inhibition of Albumin Denaturation

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be considered a measure of its in vitro anti-inflammatory activity. Several studies have investigated the potential of 1,2,3,4-tetrahydroquinoline derivatives in preventing the denaturation of albumin.

In one study, new hybrid molecules of ibuprofen (B1674241) with 1,2,3,4-tetrahydroquinoline were synthesized and evaluated for their anti-inflammatory properties. mdpi.com The in vitro analysis was performed by assessing the inhibition of albumin denaturation (IAD). The results indicated that these hybrid compounds exhibited significant IAD activity, with IC50 values comparable to that of the standard drug, ibuprofen. mdpi.com This suggests that the incorporation of the 1,2,3,4-tetrahydroquinoline moiety can contribute to or enhance the anti-inflammatory potential of a molecule.

| Compound | In Vitro Anti-Inflammatory Assay | IC50 (μg/mL) |

|---|---|---|

| Ibuprofen-1,2,3,4-tetrahydroquinoline hybrid (H2) | Inhibition of Albumin Denaturation | 77.38 |

| Ibuprofen (Standard) | Inhibition of Albumin Denaturation | 81.50 |

| Ketoprofen (Standard) | Inhibition of Albumin Denaturation | 126.58 |

Antitryptic Activity

Proteinases have been implicated in the inflammatory process. Therefore, the inhibition of proteinase activity, such as that of trypsin, can be another indicator of a compound's anti-inflammatory potential. The antitryptic activity of 1,2,3,4-tetrahydroquinoline derivatives has been explored as a measure of their in vitro anti-arthritic and anti-inflammatory effects.

The same study that investigated the inhibition of albumin denaturation by ibuprofen-tetrahydroquinoline hybrids also assessed their antitryptic activity. mdpi.com The results from this assay further supported the anti-inflammatory potential of these compounds. The ability to inhibit trypsin suggests that these derivatives may interfere with proteolytic processes that contribute to inflammation and tissue damage.

Antioxidant Capacity and Free Radical Scavenging

The therapeutic potential of many bioactive molecules is closely linked to their ability to mitigate oxidative stress by neutralizing reactive oxygen species (ROS). While direct studies on the antioxidant and free radical scavenging properties of the parent compound, this compound, are not extensively detailed in the available scientific literature, significant research has been conducted on various derivatives of the tetrahydroquinoline scaffold. These studies provide valuable insights into the antioxidant potential of this class of compounds. The primary mechanisms of action for antioxidants involve either hydrogen atom transfer (HAT) or single electron transfer (SET).

Research into novel tetrahydroquinoline (THQ) derivatives has demonstrated significant antioxidant activity in various in vitro assays. mdpi.com A study focusing on newly synthesized THQ derivatives revealed exceptional efficacy in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. mdpi.com All tested compounds in this study exhibited half-maximal effective concentration (EC₅₀) values below 10 µg/mL, which was notably more potent than the standard antioxidant, ascorbic acid, with an EC₅₀ of 35 µg/mL. mdpi.com This suggests that the primary mechanism for radical-scavenging in these derivatives is likely single electron transfer (SET). mdpi.com Conversely, the same set of compounds showed poor scavenging activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, with EC₅₀ values exceeding 100 µg/mL. mdpi.com

In another investigation, a series of thirteen tetrahydroquinoline derivatives were synthesized and evaluated for their biological activities, including their antioxidant potential. mdpi.com One particular derivative, designated as SF8, demonstrated the most potent DPPH free radical scavenging activity, with a half-maximal inhibitory concentration (IC₅₀) of 29.19 ± 0.25 µg/mL. mdpi.com Another compound from this series, SF5, also showed significant antioxidant effects in the total antioxidant capacity (TAC) and total reducing power (TRP) assays. mdpi.com

Further studies on 2,4-substituted tetrahydroquinolines have also highlighted their potential as free-radical scavengers. nih.gov Out of fourteen compounds tested, seven displayed a prominent anti-radical capacity that was equal to or higher than that of commercial antioxidants. nih.gov The most active molecule in this series, N-[2-(α-furanyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl] acetamide, was found to be approximately 2.2 times more potent than α-tocopherol (vitamin E), a well-known antioxidant. nih.gov

The antioxidant activity of these derivatives is often attributed to the electron-donating ability of the nitrogen atom within the heterocyclic ring and the nature of the substituents on the aromatic ring. The presence of electron-donating groups can enhance the radical scavenging capacity of the molecule.

The following tables summarize the antioxidant activities of selected tetrahydroquinoline derivatives as reported in the literature.

Table 1: ABTS Radical Scavenging Activity of Tetrahydroquinoline Derivatives

| Compound | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) |

| Novel THQ Derivatives | < 10 | Ascorbic Acid | 35 |

| Data from a study on newly synthesized tetrahydroquinoline derivatives. mdpi.com |

Table 2: DPPH Radical Scavenging Activity of Tetrahydroquinoline Derivatives

| Compound | IC₅₀ (µg/mL) |

| SF8 | 29.19 ± 0.25 |

| Data from a bioevaluation of a series of thirteen tetrahydroquinoline derivatives. mdpi.com |

These findings underscore the potential of the tetrahydroquinoline framework as a basis for the development of novel antioxidant agents. However, it is important to reiterate that these results pertain to derivatives of tetrahydroquinoline, and further research is necessary to elucidate the specific antioxidant and free radical scavenging capabilities of this compound itself.

Mechanisms of Action at the Molecular and Cellular Levels

Ligand-Target Binding Modes and Interactions through Structural Analysis

Structural analysis, particularly through computational methods like molecular docking, has been instrumental in understanding how these sulfonamide derivatives interact with their biological targets. These studies provide a static yet insightful snapshot of the binding modes, identifying the crucial amino acid residues that form stabilizing interactions with the ligand.

Molecular docking simulations have been employed to predict and analyze the binding of 1,2,3,4-tetrahydroquinoline-1-sulfonamide derivatives to several key protein targets.